Ortho-Diamine Regiochemistry Enables Exclusive Benzimidazole Cyclization vs. Meta/Para Oxadiazole Diamine Analogs
In the discovery of clinical candidate DGAT1 inhibitor 9 (Nakajima et al., J. Med. Chem. 2017), the benzene-1,2-diamine motif of CAS 1137671-57-8 was reduced from the corresponding dinitro precursor (CAS not disclosed) using PtO₂/H₂ in EtOH/EtOAc to yield 4.9 g of the diamine intermediate. This ortho-diamine then underwent cyclocondensation to form the benzimidazole core of the final DGAT1 inhibitor. A para-diamine analog would yield an amide-linked or non-cyclized product incapable of forming the benzimidazole pharmacophore. The benzimidazole-oxadiazole hybrid architecture was essential: amide-to-oxadiazole bioisosteric replacement improved DGAT1 potency, while α,α-dimethylation improved gut permeability, together yielding an orally bioavailable inhibitor with IC₅₀ = 1.70 nM (human DGAT1) and IC₅₀ = 2.20 nM (mouse DGAT1) [1].
| Evidence Dimension | Synthetic capability: formation of benzimidazole pharmacophore via ortho-diamine cyclocondensation |
|---|---|
| Target Compound Data | CAS 1137671-57-8: ortho-diamine → benzimidazole cyclization enabled; key intermediate in DGAT1 inhibitor 9 synthesis (IC₅₀ = 1.70 nM human DGAT1) |
| Comparator Or Baseline | Hypothetical para-diamine analog: would yield non-cyclized amide product; cannot access benzimidazole pharmacophore |
| Quantified Difference | Ortho-diamine enables benzimidazole formation (binary yes/no capability); the resulting DGAT1 inhibitor 9 achieves IC₅₀ = 1.70 nM vs. lead compound 1 (amide series) with IC₅₀ not explicitly tabulated but described as improved by the oxadiazole bioisostere replacement |
| Conditions | Reduction: PtO₂/H₂, EtOH/EtOAc, 20°C, 760 Torr, 72 h; DGAT1 inhibition assay: recombinant human DGAT1 expressed in Sf9 insect cells |
Why This Matters
For medicinal chemistry procurement, only the ortho-diamine regioisomer provides a synthetic route to benzimidazole-fused oxadiazole scaffolds, a privileged architecture in kinase and metabolic enzyme inhibitor design.
- [1] Nakajima, K.; Chatelain, R.; Clairmont, K. B.; et al. Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor. Journal of Medicinal Chemistry, 2017, 60 (11), 4657–4664. DOI: 10.1021/acs.jmedchem.7b00173. View Source
